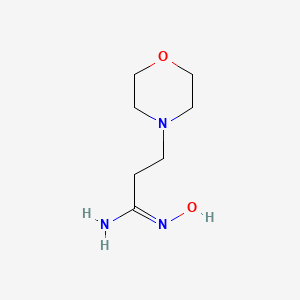

3-(Morpholin-4-yl)propionamidoxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(Morpholin-4-yl)propionamidoxime” is a chemical compound with the CAS Number: 350682-24-5 . It has a molecular weight of 173.22 and its IUPAC name is (1Z)-N’-hydroxy-3-(4-morpholinyl)propanimidamide . It is a white solid at room temperature .

Molecular Structure Analysis

The InChI code for “3-(Morpholin-4-yl)propionamidoxime” is 1S/C7H15N3O2/c8-7(9-11)1-2-10-3-5-12-6-4-10/h7H,1-6,8H2 . This indicates that the compound contains 7 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

“3-(Morpholin-4-yl)propionamidoxime” is a white solid at room temperature . The storage temperature is at room temperature .Wissenschaftliche Forschungsanwendungen

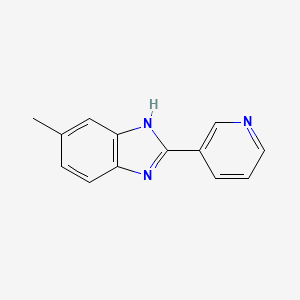

LRRK2 Kinase Inhibition for Parkinson’s Disease

Leucine-rich repeat kinase 2 (LRRK2) has been genetically linked to Parkinson’s disease (PD) through genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, leads to increased kinase activity. Consequently, LRRK2 kinase inhibitors are promising candidates for PD treatment. Researchers have discovered and optimized PF-06447475 , a highly potent, brain-penetrant, and selective LRRK2 inhibitor. In vivo safety and pharmacodynamic studies support its potential therapeutic use .

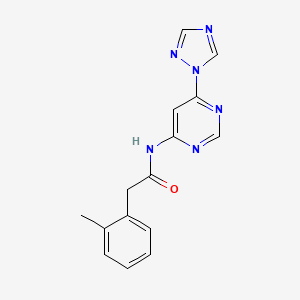

Synthetic Chemistry and Medicinal Applications

The synthesis of 2-bromo-3-(morpholin-4-yl) compounds has been explored. These derivatives exhibit interesting chemical reactivity and may find applications in medicinal chemistry. Researchers have developed convenient synthetic routes for these compounds, which could lead to novel drug candidates .

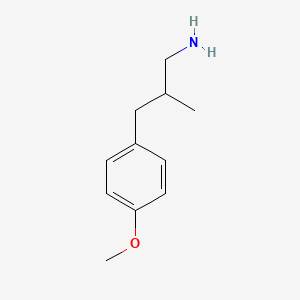

Metabolism Studies and Drug Interactions

Understanding the metabolism of (S)-N-[1-(3-morpholin-4ylphenyl)ethyl]-3-phenylacrylamide is crucial for drug development. Computational studies, aided by density functional quantum mechanics calculations, have shed light on its oxidation mechanism mediated by CYP3A4 cytochrome. Such insights are valuable for predicting drug interactions and optimizing pharmacokinetics .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 3-(Morpholin-4-yl)propionamidoxime is the Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity .

Mode of Action

3-(Morpholin-4-yl)propionamidoxime interacts with its target, LRRK2, by inhibiting its kinase activity. This inhibition is achieved by the compound binding to the ATP-binding site of the kinase .

Biochemical Pathways

The biochemical pathways affected by 3-(Morpholin-4-yl)propionamidoxime are those involving LRRK2. LRRK2 is involved in several cellular processes, including vesicle trafficking, autophagy, and cytoskeletal dynamics . By inhibiting LRRK2, 3-(Morpholin-4-yl)propionamidoxime can potentially affect these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of 3-(Morpholin-4-yl)propionamidoxime’s action are primarily related to its inhibition of LRRK2. This can potentially lead to a decrease in the pathological effects associated with increased LRRK2 activity, such as those seen in Parkinson’s disease .

Eigenschaften

IUPAC Name |

N'-hydroxy-3-morpholin-4-ylpropanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c8-7(9-11)1-2-10-3-5-12-6-4-10/h11H,1-6H2,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMYEKAPTYTGAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Morpholin-4-yl)propionamidoxime | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2414924.png)

![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2414940.png)

![3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2414944.png)

![N-(3-chloro-4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2414946.png)